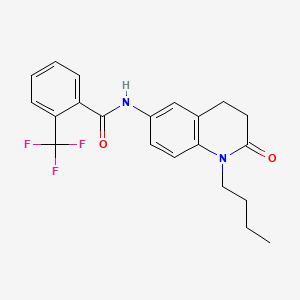
N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, such as antagonism at NMDA receptor subtypes and involvement in synthetic pathways for pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have interesting chemical and biological properties worth exploring.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that may include the formation of intermediate products, such as oxalamides, which are central to the structure of the compound . For instance, the synthesis of N-(2-phenethyl)cinnamides, as mentioned in paper , involves the formation of cinnamide derivatives, which could be structurally related to the oxalamide moiety in the target compound. Additionally, the synthesis of heterocyclic compounds from phenylmethanesulfamide and dimethyl oxalate, as described in paper , suggests a possible route for the synthesis of the thiophene and sulfonyl components of the compound. The novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides, as reported in paper , could provide insights into the synthesis of the oxalamide backbone of the target compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, with multiple aromatic rings and functional groups that could influence its chemical behavior. The presence of a methoxy group may affect the electron density of the phenethyl moiety, while the phenylsulfonyl and thiophen-2-yl groups could contribute to the compound's overall steric and electronic properties. These structural features are important for understanding the compound's potential interactions with biological targets, such as the NMDA receptor subtypes mentioned in paper .
Chemical Reactions Analysis
The compound may undergo various chemical reactions based on the functional groups present in its structure. For example, the oxalamide moiety could be involved in acid-catalyzed rearrangements, as described in paper , which could lead to the formation of different oxalamide derivatives. The sulfonyl group may also participate in reactions with nucleophiles, and the thiophene ring could undergo electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of aromatic compounds with multiple substituents. These may include moderate to low solubility in water, potential for crystallinity, and stability under certain conditions. The presence of the oxalamide group could also influence the compound's hydrogen bonding capabilities, melting point, and reactivity.
Scientific Research Applications
Molecular Electronics
- Aryl bromides, which share structural motifs with the chemical , serve as precursors for thiol end-capped molecular wires, highlighting their utility in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These synthetic protocols demonstrate the importance of such compounds in developing advanced materials for electronic applications (Stuhr-Hansen et al., 2005).
Synthetic Intermediates
- Compounds structurally similar to "N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide" have been utilized as synthetic intermediates in the creation of 5-HT1D receptor agonists, showcasing their role in the synthesis of pharmacologically active molecules (Barf et al., 1996).
Antimicrobial Activities
- Research on the synthesis of thiazoles and their fused derivatives with antimicrobial activities demonstrates the relevance of compounds with sulfonamide and thioether functionalities in producing potential antimicrobial agents. Such studies underline the chemical's potential application in developing new antimicrobial strategies (Wardkhan et al., 2008).
Photodynamic Therapy for Cancer
- The synthesis and characterization of new zinc phthalocyanines substituted with sulfonamide derivative groups containing Schiff base highlight the application of such compounds in photodynamic therapy for cancer treatment. These compounds' spectroscopic, photophysical, and photochemical properties make them promising candidates for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Drug Metabolism
- Biaryl-bis-sulfonamides, similar in structural complexity to the queried compound, have been studied for their metabolism, demonstrating the application of microbial-based systems to produce mammalian metabolites. This research provides insight into drug metabolism and the potential therapeutic applications of such compounds (Zmijewski et al., 2006).
properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZIGVDEKIQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

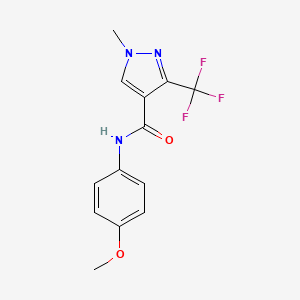
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
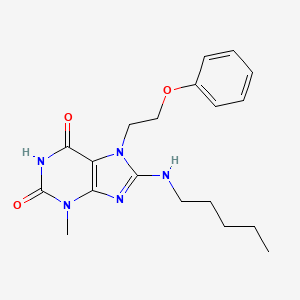
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

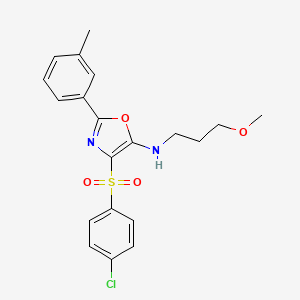
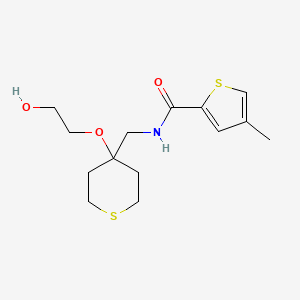
![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)
![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)
